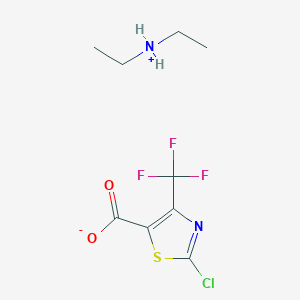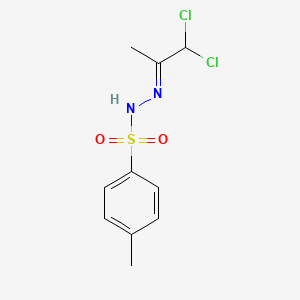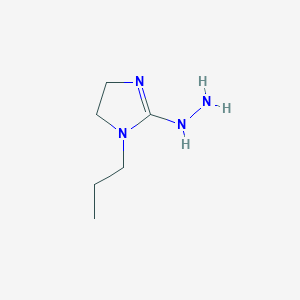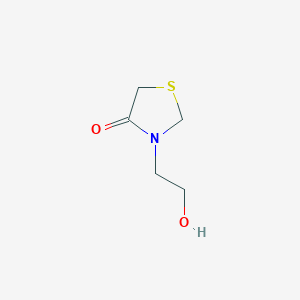
1-Amino-2-mercaptoethane-1-sulfinicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-2-mercaptoethane-1-sulfinic acid, also known as L-cysteinesulfinic acid, is an organic compound with the molecular formula HO2SCH2CH(NH2)CO2H. This compound is a derivative of cysteine, an amino acid, and contains both an amino group and a sulfinic acid group. It is known for its role as an endogenous agonist of metabotropic receptors coupled to the stimulation of phospholipase D (PLD) activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Amino-2-mercaptoethane-1-sulfinic acid can be synthesized through various methods. One common approach involves the oxidation of cysteine using hydrogen peroxide or other oxidizing agents under controlled conditions. The reaction typically proceeds as follows: [ \text{Cysteine} + \text{H}_2\text{O}_2 \rightarrow \text{L-cysteinesulfinic acid} ]
Industrial Production Methods
In industrial settings, the production of 1-amino-2-mercaptoethane-1-sulfinic acid may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of oxidizing agents and reaction parameters can be optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-Amino-2-mercaptoethane-1-sulfinic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form sulfonic acids.
Reduction: It can be reduced back to cysteine.
Substitution: The amino and sulfinic acid groups can participate in substitution reactions with other reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various alkylating agents, acylating agents.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Cysteine.
Substitution: Derivatives with modified amino or sulfinic acid groups.
Aplicaciones Científicas De Investigación
1-Amino-2-mercaptoethane-1-sulfinic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: Studied for its role in cellular signaling pathways, particularly those involving PLD activity.
Medicine: Investigated for its potential therapeutic effects in neurological disorders due to its interaction with metabotropic receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 1-amino-2-mercaptoethane-1-sulfinic acid involves its interaction with metabotropic receptors, particularly those coupled to PLD activity. Upon binding to these receptors, it induces a dose-dependent increase in PLD activity, which plays a crucial role in various cellular processes, including membrane trafficking and signal transduction .
Comparación Con Compuestos Similares
Similar Compounds
Cysteine: A precursor to 1-amino-2-mercaptoethane-1-sulfinic acid, containing a thiol group instead of a sulfinic acid group.
Cysteine sulfonic acid: An oxidized form of cysteine with a sulfonic acid group.
Methionine sulfoxide: Contains a sulfoxide group instead of a sulfinic acid group.
Uniqueness
1-Amino-2-mercaptoethane-1-sulfinic acid is unique due to its specific interaction with metabotropic receptors and its role in stimulating PLD activity. This distinguishes it from other sulfur-containing amino acids and derivatives, which may not exhibit the same biological activity or receptor specificity .
Propiedades
Fórmula molecular |
C2H7NO2S2 |
|---|---|
Peso molecular |
141.22 g/mol |
Nombre IUPAC |
1-amino-2-sulfanylethanesulfinic acid |
InChI |
InChI=1S/C2H7NO2S2/c3-2(1-6)7(4)5/h2,6H,1,3H2,(H,4,5) |
Clave InChI |
QDYOZKNUWCMVJZ-UHFFFAOYSA-N |
SMILES canónico |
C(C(N)S(=O)O)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(E)-6-(1,3-benzodioxol-5-yl)-3-ethyl-hex-3-enyl]heptane-3,5-dione](/img/structure/B13104326.png)

![(E)-2-(2,4-Dichlorophenoxy)-N-(5,7-dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)acetamide](/img/structure/B13104332.png)
![oxalic acid;[2-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-6-yl]methanol](/img/structure/B13104357.png)

![(E)-tert-Butyl (3-(2-methoxyethyl)-4-oxo-1,3,7-triazaspiro[4.4]nonan-2-ylidene)carbamate oxalate](/img/structure/B13104369.png)
![5,6-Dihydroimidazo[1,2-a]pyridin-7(8H)-one](/img/structure/B13104382.png)


![2-(4-(Trifluoromethyl)phenyl)-2H-[1,3]dioxolo[4,5-F]indazole](/img/structure/B13104399.png)

